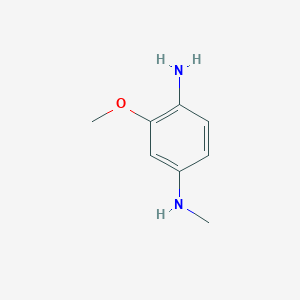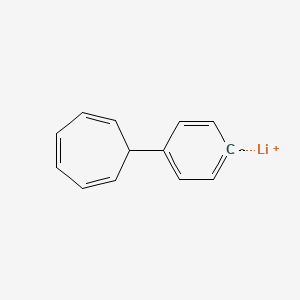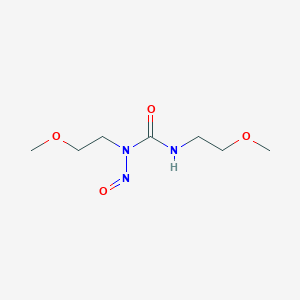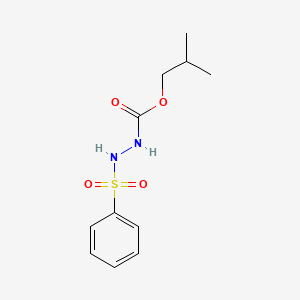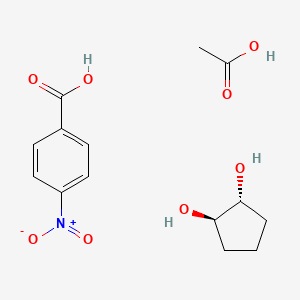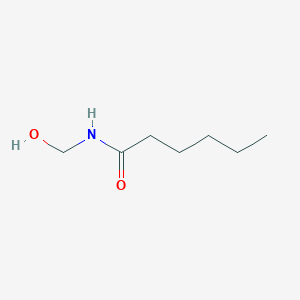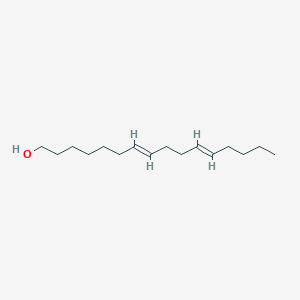
n,n-Dichloro-l-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dichloro-L-leucine: is a chemical compound derived from L-leucine, an essential amino acid This compound is characterized by the presence of two chlorine atoms attached to the nitrogen atoms of the leucine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dichloro-L-leucine typically involves the chlorination of L-leucine. One common method is the reaction of L-leucine with chlorine gas in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination of the nitrogen atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dichloro-L-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dichloro compound back to L-leucine or its derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: L-leucine or its derivatives.
Substitution: Hydroxylated or aminated leucine derivatives.
Aplicaciones Científicas De Investigación
N,N-Dichloro-L-leucine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated amino acids and peptides.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N-Dichloro-L-leucine involves the interaction of its chlorine atoms with biological molecules. The compound can penetrate cell membranes and interact with intracellular targets, such as enzymes and proteins. The chlorination of these molecules can lead to changes in their structure and function, resulting in various biological effects.
Comparación Con Compuestos Similares
N,N-Dichlorinated GABA: Similar to N,N-Dichloro-L-leucine, this compound is more lipophilic and can penetrate the blood-brain barrier.
N,N-Dichlorinated Taurine: Another chlorinated amino acid with potential biological applications.
N,N-Dichlorinated Homotaurine: Similar in structure and function to this compound.
Uniqueness: this compound is unique due to its specific structure and the presence of two chlorine atoms on the nitrogen atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
59384-06-4 |
|---|---|
Fórmula molecular |
C6H11Cl2NO2 |
Peso molecular |
200.06 g/mol |
Nombre IUPAC |
(2S)-2-(dichloroamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C6H11Cl2NO2/c1-4(2)3-5(6(10)11)9(7)8/h4-5H,3H2,1-2H3,(H,10,11)/t5-/m0/s1 |
Clave InChI |
ZLCKTWDFXUKDRL-YFKPBYRVSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)N(Cl)Cl |
SMILES canónico |
CC(C)CC(C(=O)O)N(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione](/img/structure/B14617341.png)
![4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol](/img/structure/B14617344.png)
![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)
